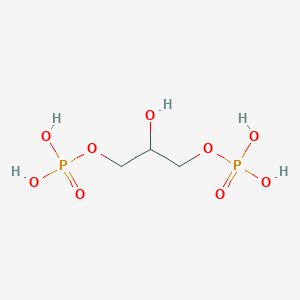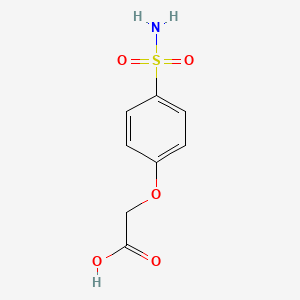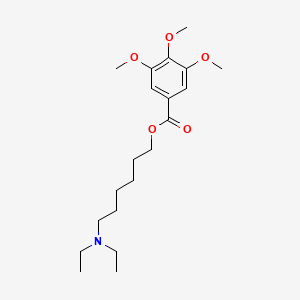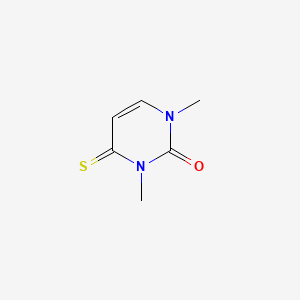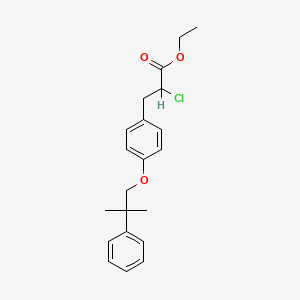![molecular formula C13H14BrN3O2S B1208440 2-[(6-Bromo-4-quinazolinyl)amino]-4-(methylthio)butanoic acid](/img/structure/B1208440.png)
2-[(6-Bromo-4-quinazolinyl)amino]-4-(methylthio)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-bromo-4-quinazolinyl)amino]-4-(methylthio)butanoic acid is a methionine derivative.
Scientific Research Applications
Antimicrobial Activity
- 2-[(6-Bromo-4-quinazolinyl)amino]-4-(methylthio)butanoic acid and related compounds have been investigated for their antimicrobial properties. Various derivatives of this compound show potential as antibacterial and antifungal agents (Patel, Mistry, & Desai, 2006), (Patel et al., 2007), (Heppell & Al-Rawi, 2015).
Anti-inflammatory and Analgesic Properties
- Research has also explored the anti-inflammatory and analgesic properties of quinazoline derivatives. Certain compounds in this category have shown significant activity in these areas, suggesting potential therapeutic applications (Eweas, El-Nezhawy, Baiuomy, & Awad, 2012).
Anticancer Applications
- Some studies have focused on the synthesis of quinazoline derivatives for use in anticancer therapies. These compounds have shown promise in inhibiting cancer cell growth, presenting a potential avenue for the development of new anticancer drugs (Malmgren, Bäckström, Sölver, & Wennerberg, 2008), (Eweas, Abdallah, & Elbadawy, 2021).
Organic Synthesis Applications
- The compound is also significant in organic synthesis, particularly in the formation of more complex quinazolinone structures. Its reactivity and utility in creating diverse organic molecules make it a valuable tool in chemical synthesis (El‐Hiti, 2004).
Biological Activity Studies
- Additionally, various derivatives of this compound have been synthesized and evaluated for their biological activities. These studies contribute to understanding the potential therapeutic uses of quinazoline derivatives in medicine (Dahiya, Kumar, & Yadav, 2008), (Patel, Patel, & Shaikh, 2010).
properties
Product Name |
2-[(6-Bromo-4-quinazolinyl)amino]-4-(methylthio)butanoic acid |
|---|---|
Molecular Formula |
C13H14BrN3O2S |
Molecular Weight |
356.24 g/mol |
IUPAC Name |
2-[(6-bromoquinazolin-4-yl)amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C13H14BrN3O2S/c1-20-5-4-11(13(18)19)17-12-9-6-8(14)2-3-10(9)15-7-16-12/h2-3,6-7,11H,4-5H2,1H3,(H,18,19)(H,15,16,17) |
InChI Key |
IUHZVPMVQBUAIR-UHFFFAOYSA-N |
SMILES |
CSCCC(C(=O)O)NC1=NC=NC2=C1C=C(C=C2)Br |
Canonical SMILES |
CSCCC(C(=O)O)NC1=NC=NC2=C1C=C(C=C2)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



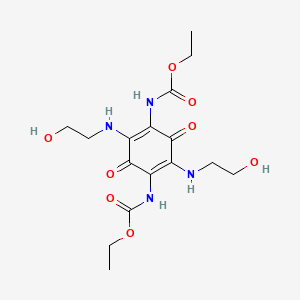
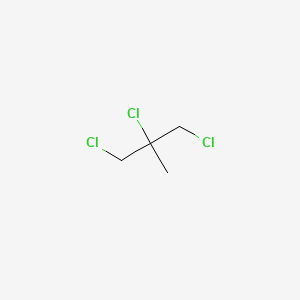





![(2S)-2-amino-3-[3,4-bis(phenylmethoxycarbonyloxy)phenyl]propanoic acid](/img/structure/B1208368.png)
